molecular formula C11H11FN2O2 B1521046 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1239772-60-1

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B1521046
M. Wt: 222.22 g/mol
InChI Key: OFCVAJKEFYRPSH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties.


Scientific Research Applications

Discovery of Selective Inhibitors

  • The substitution of the pyridine and pyridone positions in certain compounds has been shown to improve enzyme potency, aqueous solubility, and kinase selectivity, leading to complete tumor stasis in certain cancer models following oral administration. This indicates the compound's potential in cancer therapy due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, advancing it into phase I clinical trials (Schroeder et al., 2009).

Potential Anti-HIV Applications

  • A compound was evaluated as a potential non-nucleoside reverse transcriptase inhibitor against HIV-1, highlighting the significance of its structural conformation and hydrogen bonding in its biological activity (Tamazyan et al., 2007).

Role in Modulating Feeding and Stress

  • Research on orexin receptors (OX) and their antagonists has revealed a major role of OX1R mechanisms in binge eating, suggesting that selective antagonism at OX1R could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Advancements in Inhibitor Development

  • A series of inhibitors targeting NF-kappaB and AP-1 gene expression were developed, showing potential for improved oral bioavailability and selectivity in inhibiting transcription mediated by these transcription factors (Palanki et al., 2000).

Synthesis and Characterization of Novel Compounds

  • Novel synthetic methods and characterizations of compounds related to "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide" have been established, emphasizing the importance of specific structural modifications on biological activity and providing insight into the potential therapeutic applications of these compounds (Zhou et al., 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It also involves detailing appropriate safety precautions for handling the compound.


Future Directions

This involves speculating on potential future research directions. This could include potential applications of the compound, unanswered questions about its properties, and ways its synthesis or analysis could be improved.


properties

IUPAC Name

1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-8-3-1-2-4-9(8)14-6-7(11(13)16)5-10(14)15/h1-4,7H,5-6H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCVAJKEFYRPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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